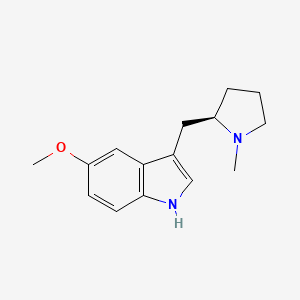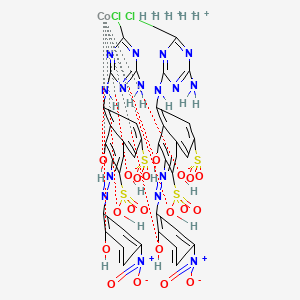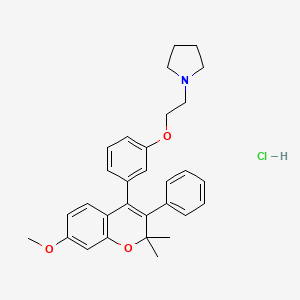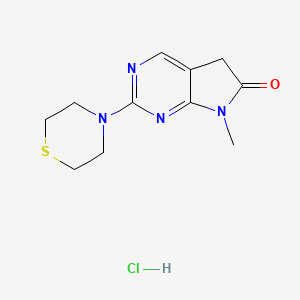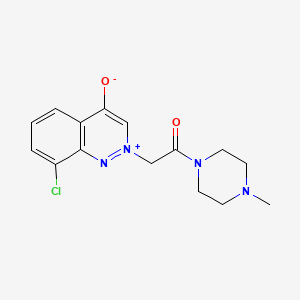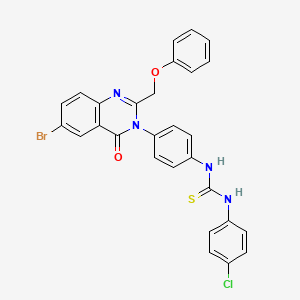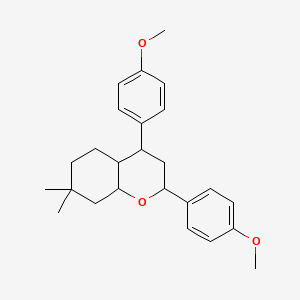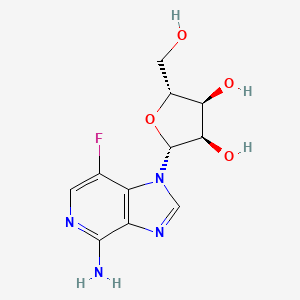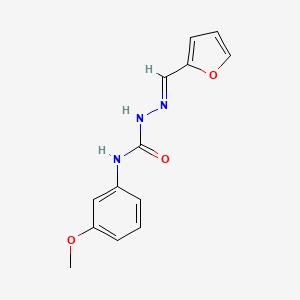
Spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spiro linkage, which connects two different ring systems, namely isobenzofuran and xanthene. The presence of diethylamino and phenylamino groups further adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid typically involves multi-step organic reactions. The initial step often includes the formation of the isobenzofuran ring system, followed by the introduction of the xanthene moiety through a spiro linkage. The diethylamino and phenylamino groups are then introduced via nucleophilic substitution reactions. The final step involves the carboxylation of the compound to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The diethylamino and phenylamino groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid ethyl ester: A closely related compound with similar structural features but different functional groups.
6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid methyl ester: Another similar compound with a methyl ester group instead of a carboxylic acid group.
Uniqueness
The uniqueness of 6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid lies in its specific combination of functional groups and spiro linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
71799-72-9 |
|---|---|
Formule moléculaire |
C31H26N2O5 |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
(1R)-2'-anilino-6'-(diethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
InChI |
InChI=1S/C31H26N2O5/c1-3-33(4-2)22-12-14-25-28(18-22)37-27-15-11-21(32-20-8-6-5-7-9-20)17-26(27)31(25)24-13-10-19(29(34)35)16-23(24)30(36)38-31/h5-18,32H,3-4H2,1-2H3,(H,34,35)/t31-/m1/s1 |
Clé InChI |
UWFQBZHNZUFLGX-WJOKGBTCSA-N |
SMILES isomérique |
CCN(CC)C1=CC2=C(C=C1)[C@]3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6 |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


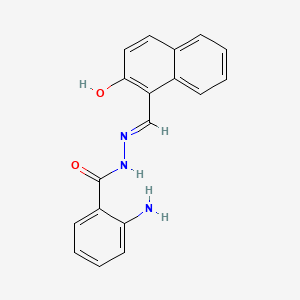
![2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride](/img/structure/B12748364.png)
